molecular formula C9H6BrNO B14036633 7-bromo-3H-quinolin-4-one

7-bromo-3H-quinolin-4-one

カタログ番号: B14036633
分子量: 224.05 g/mol
InChIキー: AHMUJKMVYLNJJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-3H-quinolin-4-one is a heterocyclic compound featuring a quinolinone core substituted with a bromine atom at the 7-position. The quinolinone scaffold (a bicyclic structure with a ketone group at position 4) is pharmacologically significant due to its presence in bioactive molecules targeting enzymes, receptors, and kinases. The bromine substituent enhances electrophilicity and influences intermolecular interactions, making it a valuable intermediate in medicinal chemistry .

特性

IUPAC Name

7-bromo-3H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMUJKMVYLNJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC2=C(C1=O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-3H-quinolin-4-one typically involves the bromination of 3H-quinolin-4-one. One common method is the reaction of 3H-quinolin-4-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.

化学反応の分析

Types of Reactions: 7-Bromo-3H-quinolin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form quinolinone derivatives with different oxidation states.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

  • Substituted quinolinones
  • Reduced quinolinones (hydroxyquinolinones)
  • Oxidized quinolinones

科学的研究の応用

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

作用機序

The mechanism of action of 7-bromo-3H-quinolin-4-one is largely dependent on its interaction with biological targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 7-bromo-3H-quinolin-4-one, differing in substituents, fused rings, or core modifications. Key comparisons are summarized in Table 1 and elaborated below.

Quinolin-4-one Derivatives

  • 6-Bromo-5,8-dimethoxy-1H-quinolin-4-one (): Structure: Bromine at position 6, methoxy groups at positions 5 and 6. Properties: Higher melting point (244–245°C) due to methoxy groups enhancing crystallinity. NMR: Distinct downfield shifts for aromatic protons (δ 7.68–7.64) and a broad singlet for the NH group (δ 11.3) . Synthesis: Prepared via literature methods by Echavarren, indicating reproducibility for brominated quinolinones.

Pyrazoloquinolinone Derivatives

  • 7-Bromo-2-(3-methoxy-d3-phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (8p, ): Structure: Pyrazole ring fused to quinolinone, deuterated methoxy group at the phenyl substituent. Applications: Designed for GABAA receptor subtype selectivity, with deuterium improving metabolic stability . Synthesis: Derived from ethyl-7-bromo-4-chloro-quinoline-3-carboxylate, a common intermediate for pyrazoloquinolinones .
  • 7-Bromo-2-(4-(trifluoromethoxy)phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (14p, ): Structure: Trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects. Biological Relevance: Subtype-selective modulator of α6-GABAA receptors, highlighting the role of halogenated substituents in target affinity .

Halogenated Quinoline Derivatives

  • 7-Bromo-4-chloroquinoline (): Structure: Chlorine at position 4 instead of a ketone oxygen. Key Difference: The absence of the 4-ketone group reduces hydrogen-bonding capacity, altering solubility and reactivity compared to quinolinones .
  • 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one (): Structure: Cyclopropyl and fluorine substituents, dihydroquinolinone core. Properties: Fluorine increases electronegativity and bioavailability; cyclopropyl enhances steric effects .

Pyrroloquinoxalinone Derivatives

  • 7-Bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one (): Structure: Fused pyrroloquinoxaline ring system. Applications: Used as a pharmaceutical intermediate, demonstrating the versatility of brominated heterocycles in drug discovery .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key NMR Signals (δ, ppm)
6-Bromo-5,8-dimethoxy-1H-quinolin-4-one Quinolin-4-one Br (6), OMe (5,8) C11H10BrNO3 282.98 244–245 11.3 (bs, NH), 7.68–7.64 (m, Ar-H)
7-Bromo-2-(4-bromophenyl)-pyrazoloquinolinone (14s) Pyrazolo[4,3-c]quinolin-3-one Br (7), 4-Br-phenyl C16H10Br2N3O 426.99 N/A 8.76 (s, Ar-H), 12.78 (s, NH)
7-Bromo-4-chloroquinoline Quinoline Br (7), Cl (4) C9H5BrClN 242.50 N/A N/A
7-Chloro-1-cyclopropyl-6-fluoro-dihydroquinolin-4-one Dihydroquinolin-4-one Cl (7), F (6), cyclopropyl C12H10ClFNO 254.67 N/A N/A

Key Research Findings and Trends

Synthetic Flexibility: Ethyl-7-bromo-4-chloro-quinoline-3-carboxylate () serves as a versatile intermediate for synthesizing pyrazoloquinolinones, enabling diverse substituent incorporation via hydrazine reactions .

Biological Activity : Bromine and electron-withdrawing groups (e.g., trifluoromethoxy) enhance binding to neurological targets like GABAA receptors, while deuterated analogs improve pharmacokinetics .

Physicochemical Impact : Methoxy groups increase melting points and crystallinity, whereas halogenation (Br, Cl, F) alters lipophilicity and electronic properties .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。